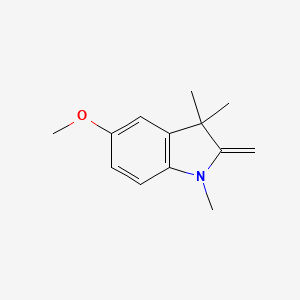

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Description

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.283 g/mol . It is a derivative of indoline, characterized by the presence of a methoxy group at the 5-position and a methylene group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Propriétés

IUPAC Name |

5-methoxy-1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWEEHVMWADRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189526 | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35976-46-6 | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35976-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035976466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Methylation of 2,3,3-Trimethylindoline Derivatives

The primary synthetic approach involves methylation of 2,3,3-trimethylindoline derivatives, often starting from 2,3,3-trimethylindolenine or related intermediates. The methylation is typically carried out using dimethyl sulfate as the methylating agent in the presence of bases such as magnesium oxide or sodium bicarbonate.

-

- Suspend 2,3,3-trimethylindoline (or its 5-methoxy derivative) in water with magnesium oxide or sodium bicarbonate.

- Add dimethyl sulfate dropwise while controlling the temperature to avoid excessive heat (usually 20–65 °C).

- Stir the reaction mixture for several hours (3–5 hours) at elevated temperature (up to 65 °C).

- After completion, filter the mixture, wash, and separate the organic phase.

- Purify the product by vacuum distillation or evaporation to obtain the methyleneindoline compound with high yield (typically 82–85.5% theoretical yield).

| Reactants & Conditions | Yield (%) | Boiling Point (°C) | Pressure (mm Hg) |

|---|---|---|---|

| 2,3,3-Trimethylindolenine (85%) + MgO + H2O + Dimethyl sulfate, 60–65 °C, 3 h | 85.5 | 117–120 | 12–15 |

| 2,3,3-Trimethylindolenine (80%) + NaHCO3 + H2O + Dimethyl sulfate, 65 °C, 5 h | 82 | 119–121 | 14 |

This method is adaptable to 5-methoxy substituted indolenines, allowing the preparation of 5-methoxy-1,3,3-trimethyl-2-methyleneindoline by analogous methylation steps.

Coupling and Conversion of Azo Salts

Another approach involves the preparation of azo salts by coupling diazotized aromatic amines (e.g., 4-anisidine) to 2,3,3-trimethylindolenine derivatives, followed by conversion to azobases and subsequent methylation.

-

- Diazotization of 4-anisidine (or related amines) in acidic medium.

- Coupling with 2,3,3-trimethylindolenine to form azo salts.

- Conversion of azo salts to azobases in a biphasic system (chlorinated hydrocarbons and water) with alkali hydroxide or carbonate.

- Methylation of azobases with dimethyl sulfate at controlled temperatures (20–60 °C).

- Isolation of the cationic hydrazone dye precursor, which includes the this compound moiety.

- Purification by phase separation, evaporation, and drying.

-

- Use of 1,2-dichloropropane as solvent.

- pH control during methylation (initial pH 7–9.5, dropping to acidic range during reaction).

- Temperature control to manage exothermic methylation reaction.

- Reaction times ranging from 1 hour (exothermic phase) to 15 hours (stirring at ambient temperature), followed by heating to 60 °C for hydrolysis of residual methylating agent.

-

- High purity cationic hydrazone dyes with precursor content below 0.1%.

- Yields around 215–220 g per batch scale described.

This method is particularly useful for producing cationic dyes incorporating the this compound structure as a key intermediate.

Condensation with Pyrrole Derivatives

In dye synthesis, this compound can be prepared or utilized as a Fischer’s base intermediate, which is then condensed with pyrrole derivatives to form methine dyes.

- Key Points:

- The Fischer’s base (1,3,3-trimethyl-2-methyleneindoline derivatives) including the 5-methoxy substituted variant is prepared by methylation as above.

- Condensation with pyrrole or substituted pyrroles at the 2-position forms methine cationic dyes.

- This method is well-documented in dye chemistry literature and patents.

This approach highlights the synthetic utility of this compound as a building block for advanced dye molecules.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation of Indolenine | 2,3,3-Trimethylindolenine (5-methoxy variant) | Dimethyl sulfate, MgO or NaHCO3, 60–65 °C, 3–5 h | 82–85.5 | Vacuum distillation purification |

| Azo Salt Coupling & Methylation | Diazotized 4-anisidine + 2,3,3-trimethylindolenine | Dimethyl sulfate, 1,2-dichloropropane, pH 2–9.5, 20–60 °C | High | Produces cationic hydrazone dyes |

| Condensation with Pyrrole | Fischer’s base (methylenindoline) + pyrrole | Acidic or neutral conditions, condensation | Not specified | Used for dye synthesis |

Research Findings and Notes

The methylation step with dimethyl sulfate is critical and must be carefully controlled to avoid over-methylation or side reactions. Temperature and pH monitoring are essential for high purity and yield.

The use of chlorinated hydrocarbons like 1,2-dichloropropane as solvents facilitates phase separation and purification of the dye intermediates.

The azo coupling method allows for structural diversification by varying the aromatic amine, enabling synthesis of related methyleneindoline derivatives with different substituents.

Vacuum distillation under reduced pressure is the preferred purification technique to isolate the methyleneindoline compounds without decomposition.

The compound’s role as a Fischer’s base intermediate in dye chemistry underscores its importance in industrial applications, especially in the preparation of cationic methine dyes.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the methylene group to a methyl group.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include various substituted indolines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Photochemical Applications

Photochromism and Spiropyran Derivatives

One of the most significant applications of 5-methoxy-1,3,3-trimethyl-2-methyleneindoline is in the synthesis of photochromic compounds such as spiropyrans. These compounds exhibit reversible transformations between colored and colorless forms upon exposure to light. The synthesis involves the condensation of 5-methoxy derivatives with indoline derivatives to form spiropyrans that can switch between non-fluorescent and fluorescent states under different light conditions .

Case Study: Spectral Properties

A study demonstrated that substituted spiropyrans derived from this compound show distinct spectral properties in various solvents. For instance, in ethanol, the emission band maxima were observed at nm, while in toluene and acetonitrile, they were at nm and nm respectively. This variability makes them suitable for applications in chemical sensors and optical devices .

Biological Applications

Anticancer Research

Research has indicated that derivatives of this compound possess potential anticancer properties. For example, compounds synthesized using this indoline derivative have been tested against various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma. The results showed moderate to excellent activity against these cancer types .

Table: Anticancer Activity of Indoline Derivatives

| Compound Name | Cell Line Tested | Activity Level |

|---|---|---|

| Compound A | Colon Adenocarcinoma | Moderate |

| Compound B | Breast Ductal Carcinoma | Excellent |

| Compound C | Chronic Myelogenous Leukemia | Moderate |

Material Science Applications

Development of Chemical Sensors

The ability of this compound-based spiropyrans to switch between forms makes them excellent candidates for chemical sensors. By coupling these compounds with suitable ionophores, researchers can create sensors capable of detecting specific ions or molecules through changes in fluorescence intensity .

Case Study: Ionophore Coupling

In experiments where spiropyran derivatives were coupled with iminodiacetate fragments as ionophores, the resulting sensors exhibited enhanced selectivity and sensitivity towards certain metal ions. This application highlights the versatility of this compound in developing advanced sensing technologies .

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline involves its interaction with various molecular targets and pathways. The methoxy group at the 5-position and the methylene group at the 2-position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-1,3,3-trimethyl-2-methyleneindoline: Similar in structure but with a chlorine atom at the 5-position.

5-Bromo-1,3,3-trimethyl-2-methyleneindole: Contains a bromine atom at the 5-position.

1,3,3-Trimethyl-2-methyleneindoline: Lacks the methoxy group at the 5-position.

Uniqueness

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline is unique due to the presence of the methoxy group, which significantly influences its chemical reactivity and biological activity. This functional group enhances its potential for various applications in research and industry .

Activité Biologique

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS No. 35976-46-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methoxy group and a trimethylated indoline structure, which contributes to its distinctive chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains by disrupting cellular functions. The mechanism behind this activity often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets within microbial cells and human tissues. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could also bind to receptors that modulate inflammatory responses.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : Indoline derivatives are reacted with methoxy-containing reagents.

- Reaction Conditions : Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

- Purification : Techniques like column chromatography are employed to isolate the final product from by-products.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than those of conventional antibiotics.

- Anti-inflammatory Research : Another research project investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a substantial reduction in TNF-alpha production when treated with this compound.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduced TNF-alpha production | Macrophage Study |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline, and how can reaction yields be optimized?

- Methodology : A common approach involves alkylation and cyclization of indoline precursors. For example, refluxing 1,3,3-trimethyl-2-methyleneindoline derivatives with methanesulfonic acid in toluene under nitrogen yields the target compound, though yields may be low (19%) . Optimization strategies include adjusting solvent systems (e.g., PEG-400/DMF mixtures for improved solubility) and catalytic conditions (e.g., CuI for azide-alkyne cycloadditions) . Column chromatography with gradients of ethyl acetate/hexane is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- 1H/13C NMR : To confirm methoxy, methyl, and methylene substituents (e.g., δ 3.8–4.2 ppm for methoxy groups) .

- TLC/HPLC : For real-time monitoring of reaction progress and purity assessment .

- Mass spectrometry (FAB-HRMS) : To verify molecular ion peaks and isotopic patterns .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : Store at 0–6°C in airtight containers to prevent oxidation of the methylene group. Stability tests under varying humidity and temperature (e.g., 25°C vs. 40°C) should be conducted using accelerated degradation studies with HPLC monitoring .

Advanced Research Questions

Q. What strategies can be employed to analyze and mitigate byproduct formation during synthesis?

- Methodology :

- Mechanistic studies : Identify intermediates via in-situ FTIR or LC-MS to trace side reactions (e.g., over-alkylation or dimerization) .

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity, optimizing for minimal byproducts .

- Byproduct isolation : Employ preparative HPLC or crystallization to isolate and structurally characterize impurities .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

- Methodology :

- DFT calculations : Simulate transition states for methoxy group participation in electrophilic substitutions .

- Molecular docking : Predict interactions with biological targets (e.g., indole-binding enzymes) to guide pharmacological studies .

- AI-driven synthesis planning : Tools like COMSOL Multiphysics can model reaction kinetics and optimize conditions for scalability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology :

- Process intensification : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Safety protocols : Address exothermic risks (e.g., methanesulfonic acid use) via calorimetry and controlled addition methods .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphism for consistent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.